molecular formula C16H13ClN2O B5686184 2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole

2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole

Cat. No. B5686184
M. Wt: 284.74 g/mol
InChI Key: CGZICZWZTPDTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it a promising candidate for drug development and other applications.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body. This compound has been shown to interact with the cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce inflammation and pain, as well as improve cognitive function in animal models. This compound has also been shown to have antioxidant properties, which may help in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological activities at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole. One of the most promising areas of research is the development of this compound as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, the synthesis of novel derivatives of 2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole may lead to the discovery of new compounds with improved pharmacological activities.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resultant product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-2-11-3-5-12(6-4-11)15-18-19-16(20-15)13-7-9-14(17)10-8-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZICZWZTPDTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole

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